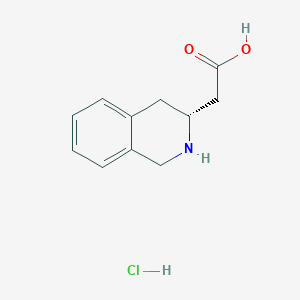

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

説明

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylglycine.

Cyclization: The key step involves the cyclization of ®-phenylglycine to form the tetrahydroisoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Acylation: The resulting tetrahydroisoquinoline is then acylated with chloroacetic acid to introduce the acetic acid moiety.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 187218-03-7

The compound features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets. This structural motif is often associated with neuroactive properties and has been studied for its implications in treating neurological disorders.

Neuropharmacological Applications

Research indicates that (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride may exhibit neuroprotective effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial in the context of neurodegenerative diseases such as Parkinson's disease and depression.

Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of tetrahydroisoquinoline derivatives on dopaminergic signaling pathways. The findings suggested that these compounds could enhance dopaminergic activity, providing a potential therapeutic avenue for Parkinson's disease treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.

Research Findings : A recent study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antibacterial activity against Clostridioides difficile, a pathogen responsible for gastrointestinal infections. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Alkylation | Neuroprotective |

| Compound B | Acylation | Antimicrobial |

| Compound C | Hydrolysis | Anti-inflammatory |

This table illustrates how different synthetic approaches can lead to derivatives with distinct pharmacological profiles.

Drug Development

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore their potential as therapeutic agents. The focus should be on optimizing their pharmacokinetic properties and minimizing side effects.

Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its effects on biological systems will be crucial for its development as a drug. Future studies should aim to elucidate the interaction between these compounds and their molecular targets.

作用機序

The mechanism of action of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate neurotransmission, inflammation, and cell signaling.

類似化合物との比較

Similar Compounds

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

Tetrahydroisoquinoline: The parent compound, which lacks the acetic acid moiety.

Quinoline derivatives: Compounds that share a similar core structure but differ in their oxidation state and functional groups.

Uniqueness

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline ring and the acetic acid moiety. This combination of features contributes to its distinct chemical reactivity and biological activity.

生物活性

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The structure of this compound features a tetrahydroisoquinoline core that is known for its ability to interact with various biological targets. The compound's stereochemistry plays a crucial role in its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease (AD). Specifically, this compound has been reported to reduce amyloid-beta (Aβ) levels and enhance the expression of soluble APPα, which is protective against neuronal damage .

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity by protecting neuronal cells from oxidative stress. It has been shown to alter the expression of proteins associated with oxidative stress response and mitochondrial function .

3. Anti-inflammatory Activity

Studies suggest that THIQ compounds possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate microglial activation, which is critical in neuroinflammatory conditions .

4. Antimicrobial Activity

Tetrahydroisoquinoline derivatives have exhibited antimicrobial effects against various pathogens. This includes activity against bacteria and fungi, suggesting potential applications in treating infectious diseases .

5. Inhibition of SARS-CoV-2 Mpro

Recent studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition . This finding highlights its relevance in the context of viral infections.

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic systems, contributing to its neuroprotective effects.

- Inhibition of Enzymatic Activity : Its ability to inhibit enzymes such as Mpro suggests a direct interaction with viral replication machinery.

- Regulation of Gene Expression : The compound can affect the expression levels of genes involved in oxidative stress response and inflammation.

Case Study 1: Neuroprotection in AD Models

In a study involving N2a/APP cells, treatment with this compound resulted in a significant reduction in Aβ42 levels and improved cell viability compared to untreated controls . This suggests its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed promising antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

特性

IUPAC Name |

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647453 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187218-03-7 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。